6-[(2-Chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine
Description
This compound is a 2-aminopurine derivative with a (2-chlorophenyl)methylsulfanyl group at position 6 and a 2-methylpropyl (isobutyl) substituent at position 9 (Figure 1). The isobutyl group at N9 contributes to steric shielding and modulates solubility.
Properties
CAS No. |
92961-95-0 |
|---|---|
Molecular Formula |
C16H18ClN5S |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine |
InChI |
InChI=1S/C16H18ClN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-5-3-4-6-12(11)17/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21) |
InChI Key |
OKUUZKYLYZSYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
6-[(2-Chlorophenyl)methylsulfanyl]-9-propyl-purin-2-amine (CAS 252059-07-7)
- Key Difference : Propyl (linear C3 chain) at N9 vs. isobutyl (branched C4 chain) in the target compound.
- However, branching in isobutyl may enhance metabolic stability due to reduced oxidation susceptibility .
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine
- Key Difference : Ethylamine at position 6 and chloro at position 2 vs. sulfanyl and 2-chlorophenyl in the target.
- Impact: The ethylamine group introduces hydrogen-bonding capacity, whereas the sulfanyl group prioritizes hydrophobic interactions. Chloro at position 2 may alter electronic distribution compared to the target’s 2-amino group .
6-(Benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine
- Key Difference: Benzylsulfanyl (non-chlorinated aromatic) at position 6 and cyclohexyl at N9.
- Cyclohexyl at N9 increases lipophilicity but may hinder target binding due to bulkiness .
Substituent Variations at Position 9
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine
- Key Difference : Isopropyl (smaller branched C3) at N9 vs. isobutyl (C4) in the target.
- Impact : Reduced steric bulk with isopropyl may improve solubility but decrease membrane permeability. The 4-methoxybenzyl group at position 6 introduces electron-donating effects, contrasting with the target’s electron-withdrawing 2-chlorophenyl .
9-Ethyl-2-(3-phenylpropoxy)-9H-purin-6-amine
Functional Group Modifications
{[2-Amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid
- Key Difference : Acetic acid appended to the sulfanyl group.
- Impact : The carboxylic acid enhances water solubility but reduces blood-brain barrier penetration. This contrasts with the target’s neutral (2-chlorophenyl)methylsulfanyl group, which balances lipophilicity and solubility .
6-Chloro-9-[(2-chlorophenyl)sulfonyl]-9H-purin-2-amine
- Key Difference : Sulfonyl (electron-withdrawing) at N9 vs. isobutyl.
Solubility and Lipophilicity
- Target Compound : The isobutyl group and 2-chlorophenylsulfanyl confer moderate lipophilicity (predicted LogP ~3.5), suitable for oral bioavailability.
- Analogues: Propyl at N9 (CAS 252059-07-7): Lower LogP (~3.0) due to reduced branching. Cyclohexyl at N9 (CAS 24027-83-6): Higher LogP (~4.2) due to nonpolar cyclohexyl .
Data Tables
Table 1. Key Physicochemical Properties
| Compound | Position 6 Substituent | Position 9 Substituent | Predicted LogP | Water Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | (2-Chlorophenyl)methylsulfanyl | 2-Methylpropyl | 3.5 | 0.12 |
| 6-[(2-Chlorophenyl)methylsulfanyl]-9-propyl-purin-2-amine | (2-Chlorophenyl)methylsulfanyl | Propyl | 3.0 | 0.25 |
| 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine | Chloro | Isopropyl | 2.8 | 0.45 |
| 6-(Benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine | Benzylsulfanyl | Cyclohexyl | 4.2 | 0.03 |
Q & A
Q. What synthetic methodologies are recommended for 6-[(2-Chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine, and how can reaction conditions be optimized?
Methodological Answer:
- Nucleophilic Substitution : React 6-chloropurine derivatives with thiol-containing intermediates (e.g., 2-chlorobenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) .
- Cross-Coupling : Use Suzuki-Miyaura coupling for aryl group introduction, employing Pd(PPh₃)₄ as a catalyst and toluene as a solvent .
- Optimization : Vary solvents (DMF vs. toluene), temperatures (25–120°C), and catalyst loadings (0.05–0.1 mmol) to maximize yield and purity. Monitor via TLC or HPLC .
Q. How should researchers characterize the molecular structure and purity of this compound?
Methodological Answer:
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for 2-chlorophenyl) and LC-MS for molecular ion verification .
- Crystallography : X-ray diffraction (if crystals form) to resolve 3D conformation, as demonstrated for analogous purine derivatives .
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold for biological assays .
Q. What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorogenic substrates. Calculate IC₅₀ via dose-response curves (0.1–100 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare to reference inhibitors (e.g., staurosporine) .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases). Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .
Q. What strategies resolve contradictions in reported biological activity across studies?
Methodological Answer:
Q. How can regioselective functionalization of the purine core be achieved?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
